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A guide for researchers on the successful experimental validation of protein-protein interactions
identified by Significance Analysis of INTeractome (SAINT), offering a comparative look at
computational scoring and experimental verification.

In the field of proteomics, identifying true protein-protein interactions (PPIs) from a sea of non-
specific binders in affinity purification-mass spectrometry (AP-MS) experiments is a significant
challenge. The computational tool, Significance Analysis of INTeractome (SAINT), provides a
robust statistical framework to assign confidence scores to putative interactions. This guide
presents a case study on the successful experimental validation of a novel PPI identified using
SAINT, providing researchers with a tangible example of moving from computational prediction
to experimental confirmation.

Case Study: The Novel Interaction Between PP5 and
STIP1

A study by Skarra et al. (2011) utilized SAINT to analyze the interactome of the human Ser/Thr
protein phosphatase 5 (PP5), a protein known to associate with the molecular chaperone
Hsp90. Their work not only confirmed known interactions but also unveiled a novel, high-
confidence interaction between PP5 and the Hsp90 adaptor protein, stress-induced
phosphoprotein 1 (STIP1), also known as HOP.

Computational Identification with SAINT
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The researchers performed affinity purification using FLAG-tagged wild-type PP5 (wt-PP5) and
a mutant version (ATPR-PP5) that lacks the tetratricopeptide repeat (TPR) domain responsible
for Hsp90 binding. The resulting protein eluates were analyzed by mass spectrometry, and the
spectral counts were subjected to SAINT analysis to calculate the probability of true interaction
(AvgP).

The SAINT analysis yielded high-confidence scores for the interaction between wt-PP5 and
both Hsp90 and the known co-chaperone Cdc37. Notably, STIP1 was identified as a novel
interactor with an average probability score (AvgP) of 1.00, indicating a very high-confidence
interaction. In contrast, the interaction between the ATPR-PP5 mutant and STIP1 was
completely abolished, with an AvgP of 0.00. This computational result strongly suggested that
the interaction between PP5 and STIP1 is dependent on the TPR domain of PP5, similar to the
known interaction with Hsp90.

Bait Protein Prey Protein AvgP Score Spectral Interaction
Counts (Avg) Type

wt-PP5 STIP1 (HOP) 1.00 39 Novel, Validated

wt-PP5 Hsp90AAl 1.00 125 Known

wt-PP5 Cdc37 1.00 18 Known

ATPR-PP5 STIP1 (HOP) 0.00 0 -

ATPR-PP5 Hsp90AAl 0.00 0 -

ATPR-PP5 Cdc37 0.00 0 -

Table 1: Summary of SAINT analysis results for key PP5 interactors. The data highlights the
high confidence score for the novel PP5-STIP1 interaction and its dependence on the PP5 TPR
domain.

Experimental Validation via Co-Immunoprecipitation and
Western Blot

To validate the novel interaction identified by SAINT, the researchers performed co-
immunoprecipitation (co-IP) followed by Western blotting. This classic technique serves as a
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direct experimental test of the physical association between two proteins.

The results of the Western blot analysis provided clear experimental validation of the SAINT-
identified interaction. STIP1 was detected in the immunoprecipitate of wild-type FLAG-PP5,
confirming their association within the cell. Conversely, STIP1 was not detected in the
immunoprecipitate of the ATPR-PP5 mutant, demonstrating that the TPR domain is essential
for this interaction. This experimental result perfectly mirrored the computational predictions
from the SAINT analysis.

From Computational Prediction to Biological Insight

This case study exemplifies a successful workflow from the computational identification of a
high-confidence protein-protein interaction using SAINT to its rigorous experimental validation.
The combination of AP-MS with SAINT analysis provided the initial lead, which was then
confirmed through targeted co-immunoprecipitation and Western blotting.

The validation of the PP5-STIP1 interaction has significant implications for understanding the
regulation of the Hsp90 chaperone cycle. It suggests a model where PP5 is recruited to the
Hsp90 complex via its TPR domain, where it can then interact with and potentially regulate the
function of the adaptor protein STIP1.
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Workflow from SAINT identification to experimental validation.

Experimental Protocols
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Affinity Purification for Mass Spectrometry (AP-MS)

Cell Culture and Lysis: HEK293 cells stably expressing FLAG-tagged wild-type PP5 or
ATPR-PP5 mutant were cultured to 80-90% confluency. Cells were harvested and lysed in a
buffer containing 50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100,
supplemented with protease and phosphatase inhibitors.

Immunoprecipitation: Cell lysates were clarified by centrifugation, and the supernatants were
incubated with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

Washing and Elution: The affinity gel was washed three times with lysis buffer. Bound
proteins were eluted with a buffer containing 0.1 M glycine-HCI (pH 3.5). The eluate was
neutralized with 1 M Tris-HCI (pH 8.0).

Sample Preparation for Mass Spectrometry: Eluted proteins were precipitated with
trichloroacetic acid (TCA), washed with acetone, and resuspended in urea buffer. Proteins
were then reduced, alkylated, and digested with trypsin.

LC-MS/MS Analysis: Tryptic peptides were analyzed by liquid chromatography-tandem mass
spectrometry (LC-MS/MS) on a linear ion trap mass spectrometer.

SAINT Analysis: The resulting spectral count data was used as input for the SAINT algorithm
to calculate the probability of interaction for each identified protein.

Co-Immunoprecipitation and Western Blot

Transfection and Lysis: HEK293 cells were transiently transfected with plasmids encoding
FLAG-tagged wild-type PP5 or ATPR-PP5. After 48 hours, cells were lysed as described for
the AP-MS experiment.

Immunoprecipitation: A portion of the cell lysate was incubated with anti-FLAG M2 affinity gel
for 4 hours at 4°C.

Washing: The affinity gel was washed three times with lysis buffer.

Elution: Bound proteins were eluted by boiling in SDS-PAGE sample buffer.
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o Western Blot Analysis: The eluted samples and input lysates were resolved by SDS-PAGE
and transferred to a PVDF membrane. The membrane was blocked and then probed with
primary antibodies specific for the FLAG tag and STIP1. After washing, the membrane was
incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and
visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Context

The interaction between PP5 and STIP1 occurs within the broader context of the Hsp90
chaperone machinery, which is crucial for the folding, stability, and activity of a large number of
“client" proteins, including many kinases involved in signal transduction. STIP1 acts as an
adaptor protein that bridges the interaction between Hsp70 and Hsp90. The recruitment of PP5
to this complex suggests a role for this phosphatase in regulating the chaperone cycle or the
activity of Hsp90 client proteins.
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The PP5-STIP1 interaction in the Hsp90 chaperone pathway.

» To cite this document: BenchChem. [Validating Protein Interactions: A Case Study on SAINT-
Identified Interactomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15622896#case-studies-on-the-successful-
validation-of-saint-identified-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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